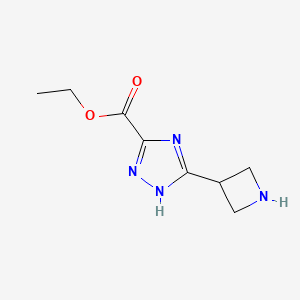

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an azetidine (a four-membered saturated nitrogen-containing ring) and at the 5-position with an ethyl ester group. This structure combines the metabolic stability of the triazole ring with the conformational rigidity and basicity of azetidine, making it a promising scaffold for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5/h5,9H,2-4H2,1H3,(H,10,11,12) |

InChI Key |

UDIQGFZHALFBFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For example, the use of microchannel reactors for oxidation reactions can enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites . The triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole-5-carboxylate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Variations and Substituent Effects

The primary structural variation among analogs lies in the substituent at the triazole’s 3-position:

Key Observations :

- Azetidine vs. Aromatic Substituents : The azetidine group’s smaller size and saturated structure may improve membrane permeability compared to bulky aromatic substituents like pyridinyl or phenyl . Its strain could also increase reactivity in further derivatization.

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl ) stabilize the triazole core, while electron-donating groups (e.g., amino ) enhance nucleophilicity at the triazole ring.

Melting Points and Solubility

- Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: Melting point 177–179°C .

- Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: Melting point 134–135°C (decomposes) .

- Azetidine Derivative : Expected to have a lower melting point due to reduced crystallinity from the flexible azetidine ring.

Biological Activity

Ethyl 3-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis methods, and its notable biological activities, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄O₂, with a molecular weight of approximately 196.22 g/mol. The compound features an ethyl ester functional group linked to a triazole ring, which is further substituted with an azetidine moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common method includes the Horner-Wadsworth-Emmons reaction starting from azetidin-3-one. This approach allows for the effective construction of the desired compound while maintaining high yields.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results in inhibiting bacterial growth.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have revealed that the compound induces apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Against Colorectal Cancer Cells

In a study examining its effects on the HT-29 colorectal cancer cell line:

- IC50 Value : The compound exhibited an IC50 value of 0.85 µM.

- Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase.

Additionally, immunofluorescence assays showed a reduction in key signaling markers involved in cancer progression, such as PI3K and β-catenin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the triazole ring or azetidine moiety can enhance or diminish its activity:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 1-(azetidin-3-YL)-1H-1,2,3-triazole-4-carboxylate | C₉H₁₂N₄O₂ | Enhanced anticancer activity |

| 5-(3-Azetidinyl)-1H-1,2,4-Triazole | C₅H₈N₄ | Antimicrobial properties |

| Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | C₁₁H₁₁N₃O₃ | Improved solubility |

These variations highlight the importance of structure in determining biological efficacy and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.